molecular formula C18H39O5P B14713143 2-Hydroxyethyl dioctyl phosphate CAS No. 10525-87-8

2-Hydroxyethyl dioctyl phosphate

Katalognummer: B14713143
CAS-Nummer: 10525-87-8
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: NNKQYDOXBOCFAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyethyl dioctyl phosphate is an organophosphorus compound with the molecular formula C18H39O5P. It is a phosphate ester that is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and lubricant additive.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxyethyl dioctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the ester bond and the formation of phosphoric acid and alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of phosphoric acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines, resulting in the formation of substituted phosphate esters.

Major Products Formed:

  • Hydrolysis products include phosphoric acid and dioctyl alcohol.
  • Oxidation products include various phosphoric acid derivatives.
  • Substitution reactions yield substituted phosphate esters.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethyl dioctyl phosphate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its biocompatibility in medical devices.

    Industry: It is widely used as a flame retardant, lubricant additive, and plasticizer in various industrial applications.

Wirkmechanismus

The mechanism of action of 2-hydroxyethyl dioctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

    Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications in the polymer industry.

    Tris(2-chloroethyl) phosphate: A flame retardant with similar chemical properties and industrial uses.

    2-Hydroxyethyl phosphate: A simpler phosphate ester with similar reactivity but different applications.

Uniqueness: 2-Hydroxyethyl dioctyl phosphate is unique due to its combination of hydrophilic and hydrophobic properties, making it an effective plasticizer and flame retardant. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

10525-87-8

Molekularformel

C18H39O5P

Molekulargewicht

366.5 g/mol

IUPAC-Name

2-hydroxyethyl dioctyl phosphate

InChI

InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3

InChI-Schlüssel

NNKQYDOXBOCFAU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOP(=O)(OCCCCCCCC)OCCO

Verwandte CAS-Nummern

57344-02-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.